molecular formula C21H16ClN3O3S B3486974 4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide

4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide

Cat. No.: B3486974
M. Wt: 425.9 g/mol
InChI Key: BVKXGTXSHYJHAP-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide is a complex organic compound with the molecular formula C15H11ClN2O. This compound is known for its unique chemical structure, which includes a chloro group, a cyanomethyl group, and a phenylsulfamoyl group attached to a benzamide core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The phenylsulfamoyl group is particularly important for its binding affinity and specificity. The cyanomethyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-ethyl-N-phenyl-benzamide
  • 4-chloro-N-(2-cyano-4-methylphenyl)benzamide

Uniqueness

4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide is unique due to the presence of the phenylsulfamoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s binding affinity to molecular targets, making it more effective in its applications compared to similar compounds .

Properties

IUPAC Name

4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c22-19-11-8-16(21(26)24-17-9-6-15(7-10-17)12-13-23)14-20(19)29(27,28)25-18-4-2-1-3-5-18/h1-11,14,25H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKXGTXSHYJHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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